Naronapride

Description

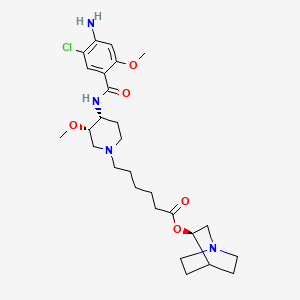

Structure

3D Structure

Properties

IUPAC Name |

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] 6-[(3S,4R)-4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41ClN4O5/c1-35-23-15-21(29)20(28)14-19(23)27(34)30-22-9-13-31(17-25(22)36-2)10-5-3-4-6-26(33)37-24-16-32-11-7-18(24)8-12-32/h14-15,18,22,24-25H,3-13,16-17,29H2,1-2H3,(H,30,34)/t22-,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDDOIZXGFJDRC-VJTSUQJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCCCC(=O)OC3CN4CCC3CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCCCC(=O)O[C@H]3CN4CCC3CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401006590 | |

| Record name | 4-Amino-N-(1-{6-[(1-azabicyclo[2.2.2]octan-3-yl)oxy]-6-oxohexyl}-3-methoxypiperidin-4-yl)-5-chloro-2-methoxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401006590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860174-12-5 | |

| Record name | Naronapride [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860174125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naronapride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05542 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Amino-N-(1-{6-[(1-azabicyclo[2.2.2]octan-3-yl)oxy]-6-oxohexyl}-3-methoxypiperidin-4-yl)-5-chloro-2-methoxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401006590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NARONAPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/058896B00B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Naronapride's Mechanism of Action in the Gastrointestinal Tract: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naronapride (formerly ATI-7505) is a potent, orally administered prokinetic agent engineered for the treatment of gastrointestinal (GI) motility disorders. It possesses a unique dual mechanism of action, functioning as both a high-affinity serotonin 5-HT4 receptor agonist and a dopamine D2 receptor antagonist.[1][2] This dual activity is designed to synergistically enhance GI motility by stimulating the primary excitatory pathways while simultaneously inhibiting key inhibitory signals within the enteric nervous system. Developed with a focus on localized action within the GI tract and minimal systemic absorption, this compound aims to provide targeted efficacy while mitigating the cardiovascular risks that led to the withdrawal of earlier-generation 5-HT4 agonists.[1][3] This guide provides an in-depth examination of the molecular pharmacology, signaling pathways, and physiological effects of this compound within the gastrointestinal system, supported by quantitative data and detailed experimental methodologies.

Molecular Pharmacology

This compound's prokinetic effects are rooted in its targeted interaction with two critical G-protein coupled receptors in the enteric nervous system: the serotonin 5-HT4 receptor and the dopamine D2 receptor.

Primary Mechanism: 5-HT4 Receptor Agonism

This compound is a highly selective and potent agonist of the 5-HT4 receptor.[1] Stimulation of these receptors, which are prominently expressed on presynaptic terminals of cholinergic enteric neurons, triggers a signaling cascade that enhances the release of acetylcholine (ACh). ACh is a primary excitatory neurotransmitter in the gut, and its increased availability stimulates smooth muscle contraction, thereby promoting peristalsis and accelerating GI transit.

Secondary Mechanism: D2 Receptor Antagonism

In addition to its primary agonistic activity, this compound also functions as a dopamine D2 receptor antagonist. Dopamine, acting on D2 receptors in the GI tract, typically serves as an inhibitory neurotransmitter, suppressing cholinergic nerve function and reducing motility. By blocking these D2 receptors, this compound effectively "removes the brakes" on acetylcholine release, further contributing to a pro-motility state. This combined 5-HT4 agonism and D2 antagonism provides a synergistic approach to stimulating gut motility.

Receptor Selectivity and Affinity

This compound was specifically engineered for high selectivity to the 5-HT4 receptor, with negligible affinity for other serotonin receptor subtypes, such as 5-HT3, or the hERG potassium channel, which was implicated in the cardiotoxicity of earlier drugs like cisapride. This high selectivity is a key feature of its safety profile.

| Target Receptor | Binding Affinity (Ki) | Compound | Notes |

| Serotonin 5-HT4 | 1.4 nM | This compound | High-affinity agonist activity. |

| Dopamine D2 | Data not available | This compound | Functional antagonism is a key mechanism. |

| hERG (Kv11.1) | 24 µM | This compound | Negligible affinity, indicating a low risk for QT prolongation. |

Table 1: Receptor Binding Affinity Profile for this compound.

Downstream Signaling Pathways

The activation of the 5-HT4 receptor by this compound initiates a well-defined intracellular signaling cascade that culminates in enhanced neuronal excitability and neurotransmitter release.

-

5-HT4 Receptor Activation: this compound binds to the 5-HT4 receptor, which is coupled to a stimulatory G-protein (Gs).

-

Adenylyl Cyclase Stimulation: The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme that converts adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).

-

PKA Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).

-

Phosphorylation and ACh Release: PKA phosphorylates various intracellular targets, including ion channels, which facilitates the fusion of acetylcholine-containing vesicles with the presynaptic membrane, leading to enhanced ACh release into the synaptic cleft.

-

D2 Receptor Blockade: Concurrently, by blocking the inhibitory Gi-protein-coupled D2 receptor, this compound prevents the dopamine-mediated suppression of adenylyl cyclase and acetylcholine release, thus augmenting the pro-motility signal.

Physiological Effects in the GI Tract

Clinical and preclinical studies have demonstrated this compound's efficacy in accelerating transit throughout the gastrointestinal tract. Its effects are observed from the stomach to the colon.

Gastric Emptying and Colonic Transit

A key study in healthy volunteers demonstrated that this compound significantly accelerates GI transit. The administration of this compound led to faster gastric emptying and accelerated transit through the ascending and overall colon.

| Parameter | This compound Dose | Result vs. Placebo | P-value |

| Gastric Emptying (GE T1/2) | 20 mg t.i.d. | Accelerated | P = 0.038 |

| Overall Colonic Transit (GC24) | 10 mg & 20 mg t.i.d. | Increased | P = 0.031 (overall) |

| Ascending Colon Emptying (T1/2) | 10 mg t.i.d. | Accelerated | P = 0.042 |

Table 2: Quantitative Effects of this compound on GI Transit in Healthy Volunteers.

Key Experimental Protocols

The pharmacological and physiological effects of this compound have been characterized through a series of standardized in vitro and in vivo assays.

In Vitro: Receptor Binding Affinity Assay

The affinity of a compound for a specific receptor is determined using radioligand binding assays.

Protocol Outline:

-

Membrane Preparation: Homogenize tissues or cultured cells expressing the target receptor (e.g., 5-HT4) and isolate the cell membrane fraction via centrifugation.

-

Incubation: Incubate the membrane preparation with a fixed concentration of a specific radiolabeled ligand (e.g., [3H]-GR113808 for 5-HT4) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding inhibited by this compound against its concentration to determine the IC50 value (the concentration that inhibits 50% of specific binding).

-

Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

In Vitro: cAMP Functional Assay

This assay quantifies the ability of an agonist to stimulate the 5-HT4 receptor and produce the second messenger, cAMP.

Protocol Outline:

-

Cell Culture: Use a stable cell line (e.g., CHO or HEK293 cells) engineered to express the human 5-HT4 receptor.

-

Incubation: Treat the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Cell Lysis: Lyse the cells to release the intracellular contents.

-

cAMP Measurement: Quantify the amount of cAMP produced using a competitive immunoassay, such as an ELISA-based kit.

-

Data Analysis: Plot the cAMP concentration against the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration producing 50% of the maximal response) and the Emax (maximal effect).

In Vivo: Gastric Emptying Scintigraphy

This non-invasive imaging technique is the gold standard for quantifying the rate of gastric emptying.

Protocol Outline:

-

Patient Preparation: Subjects fast overnight before the study.

-

Radiolabeled Meal: The subject consumes a standardized meal (e.g., egg whites) labeled with a gamma-emitting radioisotope, typically Technetium-99m (99mTc) sulfur colloid.

-

Image Acquisition: Immediately after meal ingestion and at standardized intervals (e.g., 1, 2, and 4 hours), images are acquired using a gamma camera positioned over the stomach.

-

Data Analysis: Regions of interest are drawn around the stomach on each image to quantify the amount of radioactivity remaining. The data is corrected for radioactive decay.

-

Endpoint Calculation: The percentage of the meal remaining in the stomach at each time point is calculated. Key endpoints include the gastric emptying half-time (GE T1/2), the time it takes for 50% of the meal to leave the stomach.

Conclusion

This compound's mechanism of action is a logical and synergistic combination of 5-HT4 receptor agonism and D2 receptor antagonism, leading to a robust prokinetic effect throughout the GI tract. Its design as a selective, minimally absorbed agent addresses the safety concerns of previous generations of motility drugs. The quantitative data from both in vitro pharmacological assays and in vivo clinical studies confirm its potency and efficacy in accelerating gastrointestinal transit. This targeted, dual-action approach makes this compound a significant therapeutic candidate for managing complex GI motility disorders.

References

- 1. Current developments in pharmacological therapeutics for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New therapeutic perspectives in irritable bowel syndrome: Targeting low-grade inflammation, immuno-neuroendocrine axis, motility, secretion and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Naronapride: A Technical Profile of 5-HT4 Receptor Binding Affinity and Selectivity

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological profile of naronapride (also known as ATI-7505), focusing on its binding affinity and selectivity for the serotonin 5-HT4 receptor. This compound is a dual-action prokinetic agent, functioning as both a potent 5-HT4 receptor agonist and a dopamine D2 receptor antagonist, under investigation for the treatment of various gastrointestinal (GI) motility disorders.[1][2][3] Its design aims to provide the therapeutic benefits of GI motility stimulation while minimizing off-target effects, particularly cardiovascular risks, that have limited older agents in this class.[4][5]

Data Presentation: Receptor Binding and Functional Activity

The following tables summarize the quantitative data available for this compound's interaction with its primary target and its selectivity profile against other key receptors.

Table 1: this compound 5-HT4 Receptor Binding Affinity and Functional Potency

| Parameter | Value | Cell Line / Assay Condition | Notes |

| Binding Affinity (Ki) | High Affinity | Radioligand Binding Assay | While specific Ki values are not publicly available, this compound is consistently characterized as a high-affinity 5-HT4 receptor agonist. |

| Functional Potency (EC50) | 18.8 nM | CHO cells over-expressing 5-HT4R | This value is for 5HT4-LA2, a minimally absorbed compound based on the this compound structure, indicating potent agonist activity. |

Table 2: this compound Receptor Selectivity Profile

| Receptor Target | Binding Affinity / Activity | Fold Selectivity (vs. 5-HT4) | Notes |

| 5-HT4 | High Affinity Agonist | - | Primary therapeutic target. |

| Other 5-HT Receptors (e.g., 5-HT3) | Low Affinity / No Activity | >1000-fold | This compound demonstrates little to no activity at other serotonin receptor subtypes, contributing to its favorable safety profile. |

| Dopamine D2 | Antagonist | Data not available | This compound possesses D2 receptor antagonistic properties, which contributes to its prokinetic mechanism. |

| hERG Potassium Channel | No detectable inhibition up to 100 µM | >10,000-fold (estimated) | Lack of interaction with the hERG channel is a key safety feature, minimizing the risk of QT prolongation. |

Signaling Pathways

Activation of the 5-HT4 receptor by an agonist like this compound initiates both canonical G-protein-dependent and non-canonical signaling cascades that are crucial for its physiological effects.

Experimental Protocols

The characterization of this compound's binding affinity and functional potency involves standardized in vitro pharmacological assays.

Radioligand Binding Assay for Ki Determination

This assay quantifies the affinity of this compound for the 5-HT4 receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

Principle: Competitive binding between unlabeled this compound and a fixed concentration of a radiolabeled 5-HT4 receptor antagonist (e.g., [³H]-GR113808) for the receptor binding sites. The inhibition constant (Ki) is derived from the concentration of this compound that displaces 50% of the radioligand (IC50).

Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293, COS-7) stably or transiently expressing the human 5-HT4 receptor, or from tissue homogenates known to be rich in these receptors (e.g., guinea pig striatum).

-

Assay Buffer: A typical buffer is 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Incubation: Membranes are incubated in the assay buffer with a constant concentration of the radioligand (typically at or below its Kd value) and a range of concentrations of unlabeled this compound.

-

Non-Specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a saturating concentration of a non-radiolabeled 5-HT4 antagonist (e.g., 10 µM GR113808).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for EC50 Determination

This assay measures the functional consequence of this compound binding to the 5-HT4 receptor, specifically its ability to stimulate the Gαs signaling pathway.

Principle: The 5-HT4 receptor is coupled to the Gαs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP). The potency of this compound as an agonist is determined by measuring the concentration required to elicit 50% of the maximal cAMP response (EC50).

Methodology:

-

Cell Culture: Whole cells expressing the 5-HT4 receptor (e.g., CHO, HEK293) are cultured in multi-well plates.

-

Incubation: Cells are treated with increasing concentrations of this compound for a defined period, often in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell Lysis: After incubation, the cells are lysed to release the intracellular contents.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a commercially available assay kit, such as Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or AlphaScreen.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of this compound. Non-linear regression is used to determine the EC50, which represents the compound's functional potency.

References

- 1. Advancing the development of this compound...: Dr. Falk Pharma international [drfalkpharma.com]

- 2. FDA clearance of IND application for this compound: Dr. Falk Pharma international [drfalkpharma.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. researchgate.net [researchgate.net]

- 5. Systematic review: cardiovascular safety profile of 5-HT(4) agonists developed for gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Dopamine D2 Receptor Antagonism of Naronapride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naronapride is a gastrointestinal prokinetic agent with a dual mechanism of action: it is a serotonin 5-HT4 receptor agonist and a dopamine D2 receptor antagonist.[1][2][3][4][5] This technical guide focuses on the dopamine D2 receptor antagonism of this compound, providing a detailed overview of its mechanism, the experimental protocols used to characterize this activity, and the relevant signaling pathways. While specific quantitative binding affinity and functional potency data for this compound's interaction with the D2 receptor are not extensively available in the public domain, this guide compiles the current understanding and provides the methodological framework for its investigation.

Introduction to this compound's Dual Mechanism of Action

This compound is under development for the treatment of various gastrointestinal motility disorders, including gastroparesis, chronic idiopathic constipation (CIC), and gastroesophageal reflux disease (GERD). Its therapeutic potential stems from its ability to modulate two key receptor systems in the gastrointestinal tract. As a 5-HT4 receptor agonist, it enhances acetylcholine release, promoting gut motility. Concurrently, its antagonism of dopamine D2 receptors removes an inhibitory brake on gastrointestinal transit, further contributing to its prokinetic effects. This dual action is believed to offer a synergistic approach to treating complex motility disorders.

The Dopamine D2 Receptor and its Signaling Pathway

The dopamine D2 receptor is a member of the G protein-coupled receptor (GPCR) superfamily. In the gastrointestinal tract, activation of D2 receptors generally leads to decreased motility. This compound's antagonism of this receptor blocks these inhibitory effects.

The canonical signaling pathway for the D2 receptor involves coupling to inhibitory G proteins (Gαi/o). Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). This compound, as an antagonist, binds to the D2 receptor without activating this cascade, thereby preventing the dopamine-induced decrease in cAMP and alleviating the downstream inhibitory effects on gut motility.

Figure 1: Dopamine D2 Receptor Signaling Pathway and this compound's Point of Intervention.

Quantitative Data on D2 Receptor Antagonism

For context, the affinities of various other D2 receptor antagonists are well-documented and span a wide range. These values are typically in the nanomolar range. It is anticipated that this compound possesses a clinically relevant affinity for the D2 receptor to exert its prokinetic effects.

| Compound Class | Example Compound | D2 Receptor Ki (nM) |

| Benzamide | Metoclopramide | Data varies across studies |

| Benzamide | Sulpiride | Data varies across studies |

| Butyrophenone | Domperidone | Data varies across studies |

| Prokinetic | This compound | Not Publicly Available |

Table 1: Comparative D2 Receptor Binding Affinities (Ki). Data for reference compounds can vary based on experimental conditions.

Experimental Protocols for Characterizing D2 Receptor Antagonism

The characterization of this compound's D2 receptor antagonism would involve standard in vitro pharmacological assays. The following are detailed protocols for two primary types of assays used for this purpose.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the D2 receptor.

Objective: To determine the Ki of this compound for the human dopamine D2 receptor.

Materials:

-

Cell Membranes: Membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity D2 receptor antagonist radiolabeled with tritium ([³H]), such as [³H]-Spiperone or [³H]-Raclopride.

-

Non-specific Ligand: A high concentration of a non-radiolabeled D2 receptor antagonist (e.g., 10 µM Haloperidol) to determine non-specific binding.

-

Test Compound: this compound at a range of concentrations.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂).

-

Scintillation Cocktail and Counter.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the D2 receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (with the non-specific ligand).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with cold assay buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding) is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Workflow for a Dopamine D2 Receptor Radioligand Binding Assay.

cAMP Functional Assay

This assay measures the functional antagonism of a compound by quantifying its ability to block the agonist-induced inhibition of cAMP production.

Objective: To determine the IC50 of this compound in a functional dopamine D2 receptor assay.

Materials:

-

Cell Line: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).

-

Agonist: Dopamine or a selective D2 receptor agonist (e.g., Quinpirole).

-

Adenylyl Cyclase Stimulator: Forskolin.

-

Test Compound: this compound at a range of concentrations.

-

cAMP Detection Kit: A kit to measure intracellular cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).

Protocol:

-

Cell Seeding: Seed the D2 receptor-expressing cells into a 96-well plate and culture overnight.

-

Antagonist Pre-incubation: Treat the cells with varying concentrations of this compound and incubate for a defined period (e.g., 15-30 minutes).

-

Agonist and Forskolin Stimulation: Add a fixed concentration of a D2 agonist (typically the EC80 for cAMP inhibition) and a fixed concentration of forskolin to all wells (except for basal controls). Forskolin stimulates adenylyl cyclase to produce a measurable level of cAMP.

-

Incubation: Incubate the plate for a short period (e.g., 15-30 minutes) to allow for the modulation of cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production.

Figure 3: Workflow for a Dopamine D2 Receptor cAMP Functional Assay.

Conclusion

This compound's dopamine D2 receptor antagonism is a fundamental component of its prokinetic mechanism of action, complementing its 5-HT4 receptor agonism. While specific quantitative data on its D2 receptor affinity and potency are not publicly available, the established methodologies of radioligand binding and functional cAMP assays provide a clear framework for the characterization of this activity. A comprehensive understanding of this compound's interaction with the D2 receptor is crucial for its continued development and for elucidating its full therapeutic potential in treating gastrointestinal motility disorders. Further disclosure of preclinical data would be invaluable to the scientific community for a more complete pharmacological profiling of this promising agent.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Mechanism of Action - Renexxion - Ireland [rnexltd.ie]

- 3. This compound by Renexxion for Corrosive Esophagitis (Erosive Esophagitis): Likelihood of Approval [pharmaceutical-technology.com]

- 4. Advancing the development of this compound...: Dr. Falk Pharma international [drfalkpharma.com]

- 5. firstwordpharma.com [firstwordpharma.com]

Naronapride (ATI-7505): A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naronapride, also known as ATI-7505, is a potent and selective gastrointestinal prokinetic agent under investigation for the treatment of various motility disorders, including gastroparesis, chronic idiopathic constipation (CIC), and gastroesophageal reflux disease (GERD).[1][2][3] Developed as an analog of cisapride, this compound was designed to offer similar therapeutic benefits without the associated cardiovascular risks that led to the restricted use of its predecessor. This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical and pharmacological properties, and the experimental methodologies used to characterize this promising compound.

Chemical Structure and Properties

This compound is a complex small molecule with the systematic IUPAC name (3R)-1-azabicyclo[2.2.2]octan-3-yl 6-((3S,4R)-4-((4-amino-5-chloro-2-methoxybenzoyl)amino)-3-methoxypiperidin-1-yl)hexanoate. Its chemical and physical properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | (3R)-1-azabicyclo[2.2.2]octan-3-yl 6-((3S,4R)-4-((4-amino-5-chloro-2-methoxybenzoyl)amino)-3-methoxypiperidin-1-yl)hexanoate |

| Synonyms | ATI-7505, Naronaprida |

| CAS Number | 860174-12-5 |

| Molecular Formula | C27H41ClN4O5 |

| Molecular Weight | 537.09 g/mol |

| Physicochemical Property | Value |

| Appearance | White to light yellow solid |

| Solubility | Soluble in DMSO |

Pharmacological Properties

This compound exhibits a dual mechanism of action, functioning as a high-affinity agonist of the serotonin 5-HT4 receptor and an antagonist of the dopamine D2 receptor.[4][5] This dual action is believed to contribute to its prokinetic effects throughout the gastrointestinal tract.

Receptor Binding and Functional Activity

While specific Ki values for this compound's binding affinity to 5-HT4 and D2 receptors are not publicly available in the reviewed literature, it is consistently described as a high-affinity ligand for the 5-HT4 receptor. Functional activity has been demonstrated in a cellular assay using Chinese Hamster Ovary (CHO) cells engineered to overexpress the 5-HT4 receptor. In this system, a this compound-based compound, 5HT4-LA2, demonstrated potent agonistic activity.

A critical aspect of this compound's development is its improved safety profile compared to earlier prokinetic agents. Specifically, it has been shown to have no detectable inhibitory activity on the human Ether-à-go-go-Related Gene (hERG) potassium channel at concentrations up to 100 μmol/L, minimizing the risk of cardiac arrhythmias.

| Parameter | Receptor/Channel | Value | Assay System |

| EC50 | 5-HT4 Receptor | 18.8 nM (for 5HT4-LA2) | cAMP assay in CHO cells overexpressing the 5-HT4 receptor |

| IC50 | hERG Channel | > 100 µM | In vitro electrophysiology assay |

Pharmacokinetics

Pharmacokinetic studies in healthy male subjects have shown that this compound is extensively metabolized following oral administration. The primary metabolic pathway involves rapid hydrolysis of the ester linkage, yielding the major metabolite ATI-7500 and quinuclidinol. ATI-7500 can then undergo further metabolism. Fecal excretion is the primary route of elimination for both the parent drug and its metabolites.

| Pharmacokinetic Parameter | Value |

| Plasma Terminal Half-life (t1/2) | 5.36 hours |

| Plasma Protein Binding | 30 - 40% |

| Primary Route of Elimination | Fecal excretion |

Signaling Pathways

As a 5-HT4 receptor agonist, this compound initiates a downstream signaling cascade that is primarily mediated by the Gs alpha subunit of the G-protein complex. Activation of the 5-HT4 receptor leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function that ultimately contribute to enhanced gastrointestinal motility. Additionally, evidence suggests that 5-HT4 receptor activation can also signal through a Src-dependent pathway to activate the extracellular signal-regulated kinase (ERK), independent of the canonical Gs/cAMP/PKA pathway.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are proprietary and not fully available in the public domain. However, based on information from patents and general pharmacological methods, the following outlines the likely procedures.

Synthesis of this compound (ATI-7505)

The synthesis of this compound is described in patent WO2005068461. While the full detailed protocol is not provided, the key reaction steps can be inferred. The synthesis likely involves the coupling of two main fragments: the substituted piperidine moiety and the hexanoic acid side chain, followed by esterification with (R)-3-Quinuclidinol.

Note: The following is a generalized representation and not a detailed, validated protocol.

In Vitro cAMP Functional Assay

The functional activity of this compound at the 5-HT4 receptor can be assessed by measuring its ability to stimulate cAMP production in a cell-based assay.

-

Cell Culture: CHO cells stably expressing the human 5-HT4 receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 384-well plates and incubated to allow for adherence.

-

Compound Preparation: this compound is serially diluted to a range of concentrations.

-

Cell Stimulation: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. The diluted this compound is then added to the wells, and the plate is incubated.

-

cAMP Detection: Following stimulation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a LANCE Ultra cAMP kit or an enzyme immunoassay.

-

Data Analysis: The results are used to generate a dose-response curve, from which the EC50 value is calculated.

In Vivo Gastrointestinal Transit Study

The prokinetic effects of this compound can be evaluated in animal models by measuring its impact on gastric emptying and intestinal transit.

-

Animal Model: Male Wistar rats are commonly used for these studies.

-

Acclimatization and Fasting: Animals are acclimatized to the experimental conditions and fasted overnight before the experiment.

-

Drug Administration: this compound or vehicle is administered orally or via another appropriate route at various doses.

-

Marker Administration: After a set period, a non-absorbable marker (e.g., a charcoal meal or radio-labeled marker) is administered orally.

-

Transit Measurement: At a predetermined time after marker administration, the animals are euthanized, and the gastrointestinal tract is carefully excised. The distance traveled by the marker is measured and expressed as a percentage of the total length of the small intestine. For gastric emptying, the amount of marker remaining in the stomach is quantified.

-

Data Analysis: The results from the this compound-treated groups are compared to the vehicle-treated control group to determine the effect on gastrointestinal transit and gastric emptying.

Preclinical Development Workflow

The preclinical development of a prokinetic agent like this compound follows a structured workflow to assess its safety and efficacy before advancing to human clinical trials.

References

- 1. About this compound (ATI-7505) - Renexxion - Ireland [rnexltd.ie]

- 2. Initiation of Phase II Study of this compound in patients with gastroparesis: Dr. Falk Pharma international [drfalkpharma.com]

- 3. FDA clearance of IND application for this compound: Dr. Falk Pharma international [drfalkpharma.com]

- 4. This compound - Renexxion - AdisInsight [adisinsight.springer.com]

- 5. This compound dihydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Navigating the Preclinical Journey of Naronapride: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide offers a comprehensive overview of the pharmacokinetics and metabolism of Naronapride (formerly ATI-7505), a potent and selective serotonin 5-HT4 receptor agonist and dopamine D2 receptor antagonist. The information presented herein is curated for researchers, scientists, and drug development professionals, with a focus on data derived from preclinical models. While comprehensive quantitative data from preclinical animal studies are not extensively available in the public domain, this guide synthesizes the existing knowledge, including detailed human pharmacokinetic data, which provides valuable insights for preclinical research and development.

Executive Summary

This compound is an investigational prokinetic agent designed to treat various gastrointestinal motility disorders. Its dual mechanism of action, involving agonism at the 5-HT4 receptor and antagonism at the D2 receptor, offers a promising therapeutic approach. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in preclinical models is crucial for its continued development and for predicting its clinical behavior. This guide summarizes the known metabolic pathways, presents available pharmacokinetic parameters, and details relevant experimental methodologies.

Pharmacokinetics in Preclinical Models and Humans

While specific quantitative pharmacokinetic data from preclinical animal models such as rats and dogs are not widely published, a comprehensive study in healthy human males provides a strong indication of this compound's pharmacokinetic profile. These human data are presented below and can serve as a valuable reference for preclinical study design and interpretation.

Absorption

Following oral administration, this compound is absorbed, with peak plasma levels of the parent drug and its primary metabolite, ATI-7500, reached rapidly.[1][2]

Distribution

This compound exhibits plasma protein binding in the range of 30% to 40%. The mean blood-to-plasma radioactivity ratio suggests minimal partitioning into red blood cells.[1][2]

Metabolism

This compound undergoes extensive metabolism, primarily through two key pathways.[1] The initial and major metabolic step is the rapid hydrolysis of the ester bond, resulting in the formation of ATI-7500 and quinuclidinol. Following this, ATI-7500 is further metabolized via two main routes:

-

β-Oxidation: The hexanoic acid side chain of ATI-7500 undergoes cleavage, likely through a β-oxidation pathway, leading to the formation of ATI-7400 (a butanoic acid derivative) and subsequently ATI-7100 (an acetic acid derivative).

-

N-Glucuronidation: ATI-7500 can also be conjugated with glucuronic acid at the phenyl ring.

Quinuclidinol, ATI-7500, ATI-7400, and ATI-7100 are the major metabolites identified in plasma.

Excretion

The primary route of elimination for this compound and its metabolites is through fecal excretion. A significant portion of the administered dose is excreted as unchanged this compound in the feces. ATI-7500 is the most abundant metabolite found in feces, while ATI-7400 is the most prevalent radioactive metabolite in urine.

Quantitative Pharmacokinetic Data (Human)

The following tables summarize the key pharmacokinetic parameters of this compound and its major metabolites in healthy human males following a single 120-mg oral dose of [14C]-labeled this compound.

Table 1: Plasma Pharmacokinetic Parameters of this compound and its Major Metabolites in Humans

| Analyte | Tmax (h) | t½ (h) | Plasma Protein Binding (%) |

| This compound | < 1 | 5.36 | 30 - 40 |

| ATI-7500 | < 1 | 17.69 - 33.03 | Not Reported |

| ATI-7400 | ~ 1.7 | 17.69 - 33.03 | Not Reported |

| ATI-7100 | ~ 1.7 | 17.69 - 33.03 | Not Reported |

| Quinuclidinol | < 1 | Not Reported | Not Reported |

Table 2: Relative Plasma Exposure of this compound and its Major Metabolites in Humans

| Analyte | Plasma AUC Ratio (Metabolite/Naronapride) |

| ATI-7500 | ~ 17 |

| ATI-7400 | ~ 8 |

| ATI-7100 | ~ 2.6 |

| Quinuclidinol | ~ 72 |

Table 3: Excretion of this compound and its Major Metabolites in Humans (% of Administered Dose)

| Analyte | % of Dose in Urine and Feces | Most Abundant Urinary Metabolite | Most Abundant Fecal Metabolite |

| This compound | 32.32 | ||

| ATI-7500 | 36.56 | ATI-7500 (35.62%) | |

| ATI-7400 | 16.28 | ATI-7400 (7.77%) | |

| ATI-7100 | 1.58 | ||

| Unchanged this compound in Feces | ~ 32% |

Experimental Protocols

Detailed experimental protocols for the preclinical ADME studies of this compound are not publicly available. However, the methodology employed in the human radiolabeled study provides a framework for the types of procedures typically used in such investigations.

Human Absorption, Metabolism, and Excretion Study Protocol

-

Study Design: Single-center, open-label, single-dose study.

-

Subjects: Healthy male volunteers.

-

Test Article: A single 120-mg oral dose of [14C]-labeled this compound.

-

Sample Collection:

-

Serial blood samples were collected up to 552 hours post-dose.

-

Complete urine and feces were collected up to 552 hours post-dose.

-

-

Bioanalysis:

-

Quantification of this compound and its metabolites in plasma, urine, and feces was performed using a validated analytical method, likely high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and radiometric detection.

-

-

Pharmacokinetic Analysis: Plasma concentration-time data were used to determine key pharmacokinetic parameters such as Tmax, t½, and AUC using non-compartmental analysis.

Visualizations: Metabolic and Signaling Pathways

This compound Metabolic Pathway

Caption: Metabolic pathway of this compound.

This compound Signaling Pathway

Caption: Dual mechanism of action of this compound.

Conclusion and Future Directions

The available data, primarily from human studies, indicate that this compound is extensively metabolized through hydrolysis and subsequent oxidation, with fecal excretion being the major route of elimination. The rapid formation of its primary active metabolite, ATI-7500, is a key feature of its pharmacokinetic profile. While this guide provides a solid foundation for understanding the ADME properties of this compound, the lack of publicly available, detailed quantitative data from preclinical animal models represents a significant knowledge gap. Future publications of such data would be invaluable for a more complete understanding of the species-specific differences in the pharmacokinetics and metabolism of this compound, which is essential for its continued clinical development and regulatory evaluation. Further research into the specific enzymes responsible for this compound's metabolism and the potential for drug-drug interactions would also be beneficial.

References

Naronapride's Impact on Acetylcholine Release in Enteric Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naronapride is a gastrointestinal prokinetic agent with a dual mechanism of action, functioning as both a potent 5-HT4 receptor agonist and a dopamine D2 receptor antagonist.[1][2][3] This dual action synergistically enhances gastrointestinal motility, primarily through the stimulation of acetylcholine (ACh) release from enteric neurons. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's influence on cholinergic neurotransmission in the enteric nervous system.

Core Mechanism of Action: A Two-Pronged Approach to Enhancing Motility

This compound's prokinetic effects are primarily mediated by its interaction with two key receptor types on enteric neurons:

-

5-HT4 Receptor Agonism: this compound stimulates presynaptic 5-HT4 receptors located on cholinergic nerve terminals within the myenteric plexus. This activation initiates a signaling cascade that facilitates the release of acetylcholine, a primary excitatory neurotransmitter in the gut. The subsequent binding of acetylcholine to muscarinic receptors on smooth muscle cells triggers muscle contraction and promotes peristalsis.

-

Dopamine D2 Receptor Antagonism: Dopamine, acting on D2 receptors on cholinergic nerve terminals, typically inhibits acetylcholine release, thus functioning as a "brake" on gastrointestinal motility. This compound antagonizes these D2 receptors, effectively removing this inhibitory signal and further promoting the release of acetylcholine.

This complementary action of 5-HT4 agonism and D2 antagonism results in a robust increase in cholinergic stimulation of the gut musculature, leading to enhanced gastrointestinal transit.

Quantitative Data on this compound's Receptor Activity

| Parameter | Value | Compound | Receptor | Notes |

| EC50 | 18.8 nM | 5HT4-LA2 (this compound-based) | 5-HT4 | This value indicates high potency for the 5-HT4 receptor. |

| Facilitation of Cholinergic Contractions | 24% to 104% | Prucalopride (a similar 5-HT4 agonist) | - | This range, observed at a 0.03 µmol/L concentration in murine GI preparations, suggests a significant potential for this compound to enhance cholinergic activity. |

| D2 Receptor Binding Affinity (Ki) | Not Publicly Available | This compound | D2 | This compound is confirmed as a D2 receptor antagonist, but its specific binding affinity has not been disclosed in the reviewed literature. |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and the logical relationship of this compound's dual mechanism of action.

Caption: this compound's dual mechanism of action on an enteric cholinergic neuron.

Caption: Logical flow of this compound's prokinetic effect.

Experimental Protocols for Measuring Acetylcholine Release

Several established methodologies can be employed to quantify the effects of this compound on acetylcholine release from enteric neurons.

Isolated Guinea Pig Ileum Longitudinal Muscle-Myenteric Plexus (LMMP) Preparation

This ex vivo model is a classic preparation for studying neurotransmitter release in the enteric nervous system.

Protocol:

-

Tissue Dissection: A segment of the terminal ileum is removed from a euthanized guinea pig and placed in Krebs solution. The longitudinal muscle layer with the attached myenteric plexus is carefully stripped from the underlying circular muscle and mucosa.

-

Radiolabeling (optional but common): The LMMP preparation is incubated with [³H]-choline, which is taken up by cholinergic neurons and converted to [³H]-acetylcholine.

-

Superfusion: The tissue is placed in an organ bath and continuously superfused with oxygenated Krebs solution containing an acetylcholinesterase inhibitor (e.g., physostigmine) to prevent acetylcholine degradation.

-

Stimulation and Sample Collection: The preparation is subjected to electrical field stimulation (EFS) to evoke neurotransmitter release. Superfusate fractions are collected at regular intervals before, during, and after stimulation.

-

This compound Application: A concentration-response curve can be generated by adding increasing concentrations of this compound to the superfusion medium and measuring the effect on both basal and EFS-evoked acetylcholine release.

-

Quantification:

-

Radiolabeling: The radioactivity of the collected fractions is measured using liquid scintillation counting to determine the amount of [³H]-acetylcholine released.

-

HPLC-ED: High-performance liquid chromatography with electrochemical detection can be used to directly measure the concentration of unlabeled acetylcholine in the superfusate.

-

Caption: Workflow for measuring acetylcholine release from LMMP.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the interstitial fluid of the gut wall in a living animal, providing a more physiologically relevant assessment.

Protocol:

-

Probe Implantation: A microdialysis probe is surgically implanted adjacent to the myenteric plexus in the desired region of the gastrointestinal tract (e.g., colon, ileum) of an anesthetized animal.

-

Perfusion: The probe is perfused with a physiological saline solution at a slow, constant rate. Acetylcholine from the interstitial fluid diffuses across the semi-permeable membrane of the probe and into the perfusate. An acetylcholinesterase inhibitor is typically included in the perfusate.

-

Sample Collection: The resulting dialysate is collected in small fractions.

-

Drug Administration: this compound can be administered systemically (e.g., intravenously, orally) or locally.

-

Quantification: The concentration of acetylcholine in the dialysate is measured using highly sensitive analytical techniques such as LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

Conclusion

This compound's dual action as a 5-HT4 receptor agonist and a D2 receptor antagonist provides a powerful and synergistic mechanism for enhancing acetylcholine release from enteric neurons. This targeted approach on the gut's intrinsic circuitry underscores its potential as a highly effective prokinetic agent for various gastrointestinal motility disorders. The quantitative data, though limited in the public domain for direct acetylcholine release, strongly supports its high potency at the 5-HT4 receptor. The experimental protocols outlined in this guide provide a robust framework for further investigation into the precise cholinergic effects of this compound and similar compounds. Future research focusing on direct quantification of this compound-induced acetylcholine release will be invaluable for a more complete understanding of its pharmacodynamics.

References

Investigating the Pan-GI Prokinetic Effects of Naronapride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naronapride (formerly ATI-7505) is a novel pan-gastrointestinal (GI) prokinetic agent currently in late-stage clinical development for a range of motility disorders, including gastroparesis, chronic idiopathic constipation (CIC), and gastroesophageal reflux disease (GERD).[1][2][3][4] Its unique dual mechanism of action, combining potent serotonin 5-HT4 receptor agonism with dopamine D2 receptor antagonism, positions it as a promising therapeutic option in a field with significant unmet medical needs.[3] This technical guide provides a comprehensive overview of the core scientific and clinical data underpinning the prokinetic effects of this compound, with a focus on its mechanism of action, preclinical and clinical evidence, and detailed experimental protocols relevant to its evaluation.

Introduction

Gastrointestinal motility disorders are a group of debilitating conditions characterized by abnormal muscular contractions in the digestive tract, leading to symptoms such as nausea, vomiting, bloating, abdominal pain, and constipation. Current therapeutic options are often limited by inadequate efficacy or significant side effects. This compound has been designed to be a locally acting agent with minimal systemic absorption, potentially enhancing its safety profile and reducing the risk of off-target effects, including cardiovascular adverse events that have plagued older prokinetic agents. This document serves as an in-depth technical resource, summarizing the key data and methodologies related to the investigation of this compound's pan-GI prokinetic effects.

Mechanism of Action: A Dual Approach to Enhancing Motility

This compound's prokinetic activity stems from its dual pharmacological action on two clinically validated targets in the enteric nervous system: the serotonin 5-HT4 receptor and the dopamine D2 receptor.

Serotonin 5-HT4 Receptor Agonism

This compound is a potent and highly selective 5-HT4 receptor agonist. The activation of 5-HT4 receptors, which are G-protein coupled receptors located on presynaptic terminals of enteric neurons, stimulates the release of acetylcholine (ACh). Increased ACh levels enhance the contractility of smooth muscle in the gut wall, thereby promoting peristalsis and accelerating gastrointestinal transit.

Figure 1: 5-HT4 Receptor Agonism Signaling Pathway

Dopamine D2 Receptor Antagonism

In addition to its serotonergic activity, this compound acts as a dopamine D2 receptor antagonist. Dopamine, by activating D2 receptors on enteric neurons, inhibits the release of acetylcholine, thereby acting as a brake on GI motility. By blocking these inhibitory D2 receptors, this compound effectively "removes the brakes," leading to an increase in acetylcholine release and enhanced gastrointestinal contractions. This mechanism is complementary to its 5-HT4 agonism, resulting in a synergistic prokinetic effect.

Figure 2: D2 Receptor Antagonism Signaling Pathway

Pharmacological Profile

While specific Ki values for this compound's binding affinity to 5-HT4 and D2 receptors are not publicly available in the reviewed literature, preclinical studies have highlighted its high selectivity for the 5-HT4 receptor. A luminally-acting agonist based on the this compound structure (5HT4-LA2) demonstrated a potent EC50 for the 5-HT4 receptor.

| Parameter | Value | Receptor | Reference |

| EC50 | 18.8 nM | 5-HT4 | |

| Receptor Binding Affinity (Ki) | |||

| 5-HT4 Receptor | Data not available | ||

| D2 Receptor | Data not available |

Table 1: Pharmacological Parameters of this compound and Related Compounds

Preclinical Evidence of Pan-GI Prokinetic Effects

Preclinical studies have demonstrated this compound's ability to stimulate motility throughout the gastrointestinal tract. While detailed quantitative data from these studies are limited in the public domain, the consistent finding is a dose-dependent acceleration of both gastric emptying and colonic transit.

| Preclinical Model | Endpoint | Observed Effect | Reference |

| Canine | Gastric Emptying | Acceleration | |

| Canine | Colonic Transit | Acceleration |

Table 2: Summary of Preclinical Prokinetic Effects of this compound

Clinical Evidence of Efficacy and Safety

This compound has undergone extensive clinical evaluation in over 1,000 subjects across multiple Phase 1 and Phase 2 trials for various GI disorders. A key finding across these studies is a favorable safety profile, with side effects being indistinguishable from placebo and no observed cardiovascular effects, such as QT prolongation.

Gastroparesis

Early clinical trials in the US demonstrated that this compound accelerated gastric emptying. A global Phase 2b trial (MOVE-IT, NCT05621811) is currently evaluating the efficacy and safety of this compound (10, 20, and 40 mg three times daily) in patients with diabetic or idiopathic gastroparesis, with topline results expected in the second half of 2025. The primary endpoint of this study is the change from baseline in the Gastroparesis Cardinal Symptom Index (GCSI) daily diary scores.

Chronic Idiopathic Constipation (CIC)

A Phase 2 trial of this compound in patients with CIC has been completed and demonstrated beneficial physiological and clinical effects. A systematic review and meta-analysis that included one this compound trial reported on the efficacy of highly selective 5-HT4 agonists in CIC.

| Clinical Indication | Trial Phase | Key Findings | Reference |

| Gastroparesis | Phase 2b (ongoing) | Dose-dependent acceleration of gastric emptying observed in earlier trials. | |

| Chronic Idiopathic Constipation | Phase 2 (completed) | Superior to control for achieving ≥3 spontaneous complete bowel movements (SCBM)/week (RR = 1.85; 95% CI 1.23-2.79) and ≥1 SCBM over baseline (RR = 1.57; 95% CI 1.19, 2.06) for the class of highly selective 5-HT4 agonists. |

Table 3: Summary of Clinical Efficacy of this compound

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of prokinetic agents. Below are detailed protocols for key experiments used to evaluate the pan-GI effects of drugs like this compound.

Gastric Emptying Scintigraphy

This non-invasive technique is the gold standard for measuring the rate at which a meal empties from the stomach.

Protocol:

-

Patient Preparation: Patients fast overnight. Prokinetic and opioid medications are discontinued for an appropriate period before the study.

-

Standardized Meal: A low-fat meal, typically a 99mTc-labeled egg-white meal, is ingested by the patient within 10 minutes.

-

Image Acquisition: Anterior and posterior images of the stomach are acquired using a gamma camera at 0, 1, 2, and 4 hours post-meal ingestion.

-

Data Analysis: The geometric mean of counts in the anterior and posterior images is used to correct for tissue attenuation. The percentage of gastric retention at each time point is calculated relative to the initial counts at time 0.

-

Interpretation: Gastric retention of >10% at 4 hours is generally considered indicative of delayed gastric emptying.

Colonic Transit Study (Radiopaque Markers)

This method assesses the time it takes for ingested markers to pass through the colon.

Protocol:

-

Marker Ingestion: The patient ingests a capsule containing a standardized number of radiopaque markers (e.g., 24 Sitzmarks®).

-

Abdominal Radiography: A plain abdominal X-ray is taken on day 5 (120 hours) after ingestion of the markers.

-

Data Analysis: The number of retained markers is counted. The colon may be divided into three segments (right, left, and rectosigmoid) to assess segmental transit.

-

Interpretation: Retention of more than 20% of the markers (e.g., >5 markers if 24 were ingested) on the day 5 X-ray is indicative of slow-transit constipation.

Figure 3: Prokinetic Clinical Trial Workflow

Conclusion

This compound is a promising, late-stage, pan-GI prokinetic agent with a novel dual mechanism of action. Its ability to act as both a 5-HT4 receptor agonist and a D2 receptor antagonist provides a synergistic approach to enhancing gastrointestinal motility. Clinical studies to date have demonstrated a favorable safety and tolerability profile, with encouraging signals of efficacy in both upper and lower GI motility disorders. The ongoing Phase 2b study in gastroparesis will provide crucial data on its therapeutic potential in this challenging condition. With its unique pharmacological profile and focus on local action within the gut, this compound represents a significant advancement in the development of treatments for gastrointestinal dysmotility.

References

- 1. About this compound (ATI-7505) - Renexxion - Ireland [rnexltd.ie]

- 2. Recent advances in understanding and managing chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FDA clearance of IND application for this compound: Dr. Falk Pharma international [drfalkpharma.com]

- 4. Initiation of Phase II Study of this compound in patients with gastroparesis: Dr. Falk Pharma international [drfalkpharma.com]

Naronapride: A Technical Guide on its Potential for Chronic Idiopathic Constipation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Idiopathic Constipation (CIC) is a prevalent and often bothersome functional gastrointestinal disorder characterized by infrequent, difficult, and incomplete defecation. Current therapeutic options, while effective for some, leave a significant portion of patients with unmet needs. Naronapride (formerly ATI-7505) is an investigational drug that has shown promise in clinical development for CIC. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key clinical trial data, and outlining experimental protocols. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the potential of this compound as a future therapeutic agent for CIC.

Introduction

This compound is a small molecule designed as a selective serotonin 5-HT4 receptor agonist with a dual mechanism of action that also includes dopamine D2 receptor antagonism.[1] This unique pharmacological profile positions it as a prokinetic agent aimed at improving gastrointestinal motility. The development of this compound has been guided by the need for effective and safe treatments for motility disorders, particularly after the withdrawal of earlier 5-HT4 agonists due to cardiovascular safety concerns. This compound has been engineered to have minimal systemic absorption and a favorable cardiovascular safety profile.[1][2] It is currently "Phase 3 ready" for the treatment of Chronic Idiopathic Constipation (CIC).[3][4]

Mechanism of Action

This compound's prokinetic effects are mediated through two distinct but complementary pathways:

-

Serotonin 5-HT4 Receptor Agonism: this compound is a potent agonist of the 5-HT4 receptors located on presynaptic terminals of intrinsic primary afferent neurons in the gastrointestinal tract. Activation of these receptors enhances the release of acetylcholine, a key neurotransmitter that stimulates intestinal muscle contractions and promotes peristalsis. This leads to an increase in the transit of stool through the colon.

-

Dopamine D2 Receptor Antagonism: By acting as a D2 receptor antagonist, this compound blocks the inhibitory effects of dopamine on gastrointestinal motility. This action effectively "removes the brakes" on acetylcholine release, further contributing to increased motility.

This dual mechanism of action provides a synergistic approach to stimulating gut transit and addressing the underlying pathophysiology of CIC.

Signaling Pathway

The following diagram illustrates the signaling pathway of this compound at the neuromuscular junction in the gut wall.

Clinical Development and Efficacy in Chronic Idiopathic Constipation

This compound has undergone several Phase 2 clinical trials for CIC, with reports indicating positive outcomes from four of these studies. While complete data from all trials are not publicly available, results from a terminated Phase 2b study (NCT00501241) provide valuable insights into its efficacy and safety.

Phase 2b Clinical Trial (NCT00501241) - Terminated

This randomized, placebo-controlled, multicenter study was designed to evaluate the efficacy and safety of this compound in patients with CIC. Although terminated early, the available data demonstrated statistically significant and clinically meaningful improvements in the primary endpoint for one of the dose groups.

-

Study Design: A Phase 2b, randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: 214 adults with a diagnosis of chronic idiopathic constipation according to Rome III criteria.

-

Intervention: Patients were randomized to receive one of four doses of this compound (20 mg, 40 mg, 80 mg, or 120 mg) administered twice daily (bid), or a matching placebo.

-

Treatment Duration: 4 weeks.

-

Primary Efficacy Endpoint: The improvement in the total number of spontaneous bowel movements (SBMs) during the first 7 days of treatment compared to placebo. An SBM was defined as a bowel movement that occurred without the use of a laxative or enema in the preceding 24 hours.

-

Secondary Endpoints: Included overall responder rate over the 4-week treatment period and time to first SBM.

The following table summarizes the key efficacy findings from the terminated Phase 2b trial.

| Dose Group | Mean Increase in SBMs (First 7 Days) | p-value vs. Placebo |

| Placebo | 0.31 | - |

| This compound 20 mg bid | Data not specified | Not specified |

| This compound 40 mg bid | Data not specified | Not specified |

| This compound 80 mg bid | 3.32 | 0.0031 |

| This compound 120 mg bid | Data not specified | Not specified |

Data sourced from a press release by ARYx Therapeutics, Inc.

A preliminary analysis also indicated that this compound maintained a positive effect on the overall responder rate over the full 4-week treatment period. Furthermore, a Kaplan-Meier analysis of time-to-first SBM suggested that many patients in the this compound groups experienced their first SBM after the initial dose.

Meta-Analysis of 5-HT4 Agonists

A systematic review and meta-analysis of highly selective 5-HT4 agonists (prucalopride, velusetrag, or this compound) in chronic constipation included one trial of this compound. The pooled data from 13 trials of these agents demonstrated superiority over placebo for several key efficacy outcomes.

| Outcome | Relative Risk (RR) vs. Placebo | 95% Confidence Interval (CI) |

| Mean ≥3 Spontaneous Complete Bowel Movements (SCBM)/week | 1.85 | 1.23 - 2.79 |

| Mean ≥1 SCBM increase from baseline | 1.57 | 1.19 - 2.06 |

Data from a meta-analysis including one this compound trial.

These findings support the class effect of highly selective 5-HT4 agonists in improving key symptoms of CIC.

Clinical Trial Workflow

The diagram below illustrates a typical workflow for a Phase 2 clinical trial investigating a new treatment for Chronic Idiopathic Constipation.

Safety and Tolerability

The available data from Phase 2 studies suggest that this compound is generally well-tolerated. In the terminated Phase 2b trial, there were "virtually no reports of diarrhea or nausea." However, at the highest dose tested (120 mg twice daily), there was a significantly greater incidence of abdominal pain and headache compared to placebo. The adverse effect profile for the other doses was similar to that of the placebo group.

Importantly, this compound has been specifically designed to avoid the cardiovascular side effects that led to the withdrawal of earlier 5-HT4 agonists. Clinical studies to date have not shown any adverse cardiovascular effects, including no effects on heart rate, blood pressure, or ECG parameters.

Pharmacokinetics and Metabolism

This compound is characterized by the following pharmacokinetic properties:

| Parameter | Description |

| Absorption | Rapidly absorbed, reaching peak plasma levels within 1 hour post-dose. |

| Metabolism | Extensively metabolized, primarily through rapid hydrolysis. |

| Half-life | The plasma terminal half-life of this compound is approximately 5.36 hours. |

| Excretion | The major route of elimination is through fecal excretion, with about 32% of the dose excreted unchanged in the feces. |

Data on pharmacokinetics may be subject to further characterization in ongoing and future studies.

Future Directions and Potential

With positive results from multiple Phase 2 trials and a favorable safety profile, this compound is positioned for Phase 3 development for the treatment of Chronic Idiopathic Constipation. Its dual mechanism of action, targeting both serotonin 5-HT4 and dopamine D2 receptors, offers a novel and potentially more effective approach to managing this condition compared to single-pathway agents.

The minimal systemic absorption of this compound is a key feature that may enhance its safety profile, particularly concerning cardiovascular risks. As the development program progresses, further data from larger and longer-term studies will be crucial to fully establish its efficacy and safety in a broader patient population.

Logical Relationship of Mechanism to Clinical Effect

The following diagram outlines the logical progression from this compound's mechanism of action to its anticipated clinical benefits in patients with CIC.

Conclusion

This compound represents a promising therapeutic candidate for the management of Chronic Idiopathic Constipation. Its unique dual mechanism of action, coupled with a favorable safety profile observed in Phase 2 clinical trials, suggests it could address the unmet needs of many patients suffering from this condition. The progression to Phase 3 studies will be a critical step in confirming its potential as a valuable addition to the therapeutic armamentarium for CIC. This technical guide provides a foundation for understanding the scientific and clinical rationale behind the development of this compound.

References

- 1. biospace.com [biospace.com]

- 2. American Gastroenterological Association-American College of Gastroenterology Clinical Practice Guideline: Pharmacological Management of Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FDA clearance of IND application for this compound: Dr. Falk Pharma international [drfalkpharma.com]

- 4. Completion of Enrollment of the Global Phase 2b Study: Dr. Falk Pharma international [drfalkpharma.com]

Early Naronapride Research for Gastroesophageal Reflux Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naronapride (formerly ATI-7505) is a gastrointestinal prokinetic agent investigated for the treatment of several motility disorders, including gastroesophageal reflux disease (GERD). Early research focused on its dual mechanism of action as a potent and selective serotonin 5-HT4 receptor agonist and a dopamine D2 receptor antagonist.[1] This technical guide provides a detailed overview of the foundational research on this compound, focusing on its mechanism of action, experimental protocols from early studies, and the quantitative data available from this research. While company announcements have indicated the completion of four positive Phase 2 clinical trials for various gastrointestinal conditions, including GERD, the detailed results of the GERD-specific studies are not extensively published in peer-reviewed literature.[2][3][4] Therefore, this guide synthesizes the available data from published studies in healthy volunteers to provide a comprehensive understanding of this compound's early development.

Mechanism of Action

This compound's therapeutic potential in GERD stems from its dual action on the enteric nervous system.[1] By stimulating 5-HT4 receptors on presynaptic terminals of intrinsic neurons, it enhances the release of acetylcholine, a key excitatory neurotransmitter that promotes gastrointestinal motility. Concurrently, by antagonizing D2 receptors, this compound removes an inhibitory brake on acetylcholine release, further augmenting prokinetic effects. This coordinated action is intended to improve esophageal peristalsis, increase lower esophageal sphincter pressure, and accelerate gastric emptying, all of which are important physiological factors in the pathophysiology of GERD.

Signaling Pathway of this compound in the Enteric Nervous System

References

Methodological & Application

Application Notes and Protocols for Naronapride In Vitro Assay Using CHO Cells Expressing 5-HT4 Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naronapride (formerly ATI-7505) is a potent and selective serotonin 5-HT4 receptor agonist and dopamine D2 receptor antagonist under investigation for the treatment of various gastrointestinal motility disorders.[1][2][3][4][5] Its prokinetic effects are primarily mediated through the activation of 5-HT4 receptors, which are Gs protein-coupled receptors. Agonist binding to the 5-HT4 receptor initiates a signaling cascade that leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP). This application note provides a detailed protocol for an in vitro assay to characterize the activity of this compound and related compounds at the 5-HT4 receptor using Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT4 receptor. The primary endpoint of this assay is the measurement of intracellular cAMP levels.

Mechanism of Action and Signaling Pathway

This compound functions as a selective agonist at the 5-HT4 receptor. The binding of this compound to the Gs alpha subunit-coupled 5-HT4 receptor leads to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The accumulation of intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.

References

- 1. Mechanism of Action - Renexxion - Ireland [rnexltd.ie]

- 2. This compound dihydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Completion of Enrollment of the Global Phase 2b Study: Dr. Falk Pharma international [drfalkpharma.com]

- 5. Dosing of the First United States Patient : Dr. Falk Pharma international [drfalkpharma.com]

Application Notes and Protocols for Naronapride: cAMP Accumulation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naronapride is a selective serotonin 5-HT4 receptor agonist currently under investigation for the treatment of gastrointestinal motility disorders.[1][2][3][4][5] The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Activation of the 5-HT4 receptor by an agonist like this compound stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Therefore, a cAMP accumulation assay is a robust and direct method to quantify the pharmacological activity and potency of this compound at the 5-HT4 receptor.

These application notes provide a detailed protocol for determining the potency of this compound in inducing cAMP accumulation in a cell-based assay. The protocol is based on the principles of competitive immunoassay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a common and sensitive detection method.

Signaling Pathway

This compound, as a 5-HT4 receptor agonist, initiates a signaling cascade that results in the production of intracellular cAMP. The binding of this compound to the 5-HT4 receptor induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. This increase in intracellular cAMP can be measured to determine the efficacy and potency of this compound.

Experimental Protocol: TR-FRET cAMP Accumulation Assay

This protocol is adapted from established TR-FRET based cAMP assays, such as LANCE® Ultra cAMP and HTRF® cAMP assays. It is designed for a 384-well plate format, suitable for high-throughput screening.

Materials and Reagents:

-